molecular formula C7H8N2OS B13636954 1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-one

1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-one

Cat. No.: B13636954
M. Wt: 168.22 g/mol
InChI Key: ODWAEPCZHFUILH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-one is a chemical compound with the molecular formula C7H8N2OS and a molecular weight of 168.22 g/mol . This compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The presence of a cyclopropyl group attached to the thiadiazole ring adds to its unique chemical properties.

Preparation Methods

The synthesis of 1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the reaction of cyclopropylamine with thiocarbonyl compounds under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Scientific Research Applications

1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-one can be compared with other thiadiazole derivatives, such as:

Properties

Molecular Formula

C7H8N2OS

Molecular Weight

168.22 g/mol

IUPAC Name

1-(4-cyclopropylthiadiazol-5-yl)ethanone

InChI

InChI=1S/C7H8N2OS/c1-4(10)7-6(5-2-3-5)8-9-11-7/h5H,2-3H2,1H3

InChI Key

ODWAEPCZHFUILH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N=NS1)C2CC2

Origin of Product

United States

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